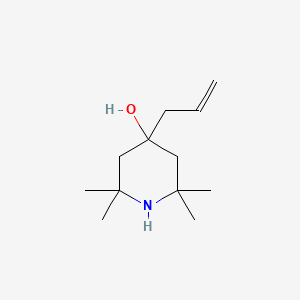

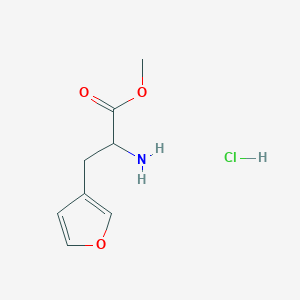

Methyl 2-amino-3-(furan-3-yl)propanoate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride can be synthesized through various methods, including the reduction of corresponding oxime derivatives or through the cyclization of appropriate precursors. A related compound, 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, was synthesized by reacting specific carboximidamide with acetamide at high temperatures, demonstrating the versatility in synthesizing furan-containing compounds (Yu et al., 2017).

Molecular Structure Analysis

Molecular structure analysis of furan derivatives reveals their potential for forming stable and complex molecular architectures. For instance, the crystalline structure of similar compounds has been confirmed by X-ray diffraction, showing the potential for detailed structural analysis of methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride and its derivatives (Yu et al., 2017).

Chemical Reactions and Properties

Furan derivatives participate in a variety of chemical reactions, demonstrating diverse chemical properties. For example, the reaction of 3-cyano-2H-cyclohepta[b]furan-2-one with enamines results in the formation of 2-amino derivatives, highlighting the reactivity of furan compounds under specific conditions (YasunamiMasafumi et al., 1981).

Physical Properties Analysis

The physical properties of furan derivatives, such as thermal stability and sensitivity to impact and friction, are crucial for their practical applications. Studies have shown that compounds like 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan possess moderate thermal stabilities and are insensitive towards impact and friction, indicating the potential physical robustness of methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride (Yu et al., 2017).

Chemical Properties Analysis

The chemical properties of methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride, such as its reactivity with various reagents, ability to undergo substitution reactions, and its role as a precursor in synthesizing complex molecules, are of significant interest. The compound's involvement in multi-component reactions, its potential for cyclization, and its role in the synthesis of bioactive molecules underscore its chemical versatility and utility in organic synthesis (Sayahi et al., 2015).

Applications De Recherche Scientifique

Synthesis and Characterization

Research has explored the synthesis and reactions of furan derivatives, showcasing the versatility of furan compounds in creating novel materials and chemicals. For instance, studies on the synthesis and reactions of naphtho and pyridine derivatives highlight the potential of furan compounds in developing new chemical entities with varied applications (Badr et al., 2007). Similarly, the synthesis of 3-amino furazan derivatives for insensitive energetic materials indicates the role of furan derivatives in materials science, particularly in designing safer energetic materials (Yu et al., 2017).

Applications in Biomass Conversion

Furan derivatives obtained from renewable biomass resources have been investigated for their potential as substitutes for petroleum-based products. Research focusing on the efficient production of hydroxymethylfurfural (HMF) from fructose demonstrates the applicability of furan derivatives in renewable energy and sustainable chemical production (Román‐Leshkov et al., 2006).

Corrosion Inhibition

Amino acid compounds have been synthesized and studied as inhibitors for steel corrosion, showcasing the potential of furan derivatives in enhancing material durability and longevity. The study on amino acid compounds as eco-friendly corrosion inhibitors for N80 steel in HCl solution exemplifies this application, indicating the broad applicability of furan derivatives beyond their traditional chemical roles (Yadav et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, as well as first aid measures .

Propriétés

IUPAC Name |

methyl 2-amino-3-(furan-3-yl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.ClH/c1-11-8(10)7(9)4-6-2-3-12-5-6;/h2-3,5,7H,4,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIJHPWDAZAZJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=COC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

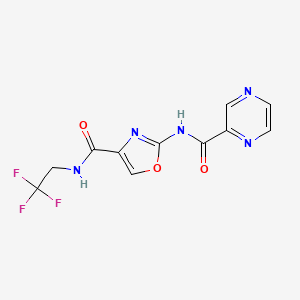

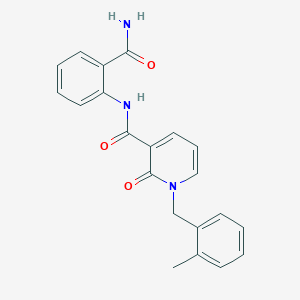

![2-(4-(5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-propylacetamide](/img/structure/B2497488.png)

![{[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl 2,6-dichloropyridine-3-carboxylate](/img/structure/B2497491.png)

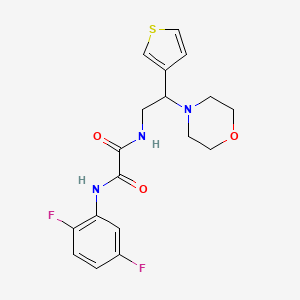

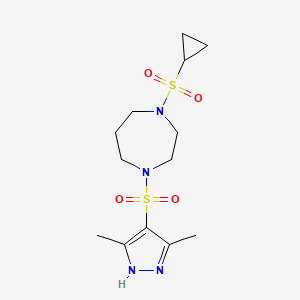

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide](/img/structure/B2497495.png)

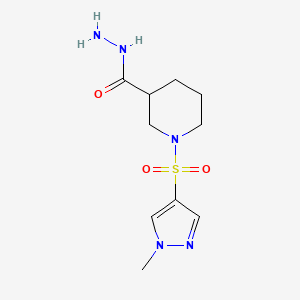

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2497497.png)

![4-fluoro-N-[6-[(4-fluorophenyl)sulfonylamino]hexyl]benzenesulfonamide](/img/structure/B2497498.png)

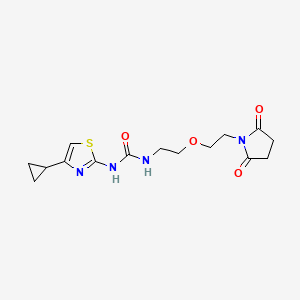

![Ethyl 4-(4-ethylphenyl)-6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2497500.png)

![N1-(3-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2497504.png)